6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound “6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperazine ring . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a piperazine ring, another six-membered ring containing two nitrogen atoms . The presence of these rings suggests that the compound may have interesting chemical properties, such as the ability to participate in hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The pyrimidine ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of fluorine might make the compound more lipophilic, which could affect its solubility and its ability to cross cell membranes .Future Directions
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-21-10-20-12(8-13(21)24)22-4-6-23(7-5-22)16-14(17)15(11-2-3-11)18-9-19-16/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKJRCFZPVHHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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